molecular formula C10H12O2 B14070523 2,4-Adamantanedione

2,4-Adamantanedione

Cat. No.: B14070523
M. Wt: 164.20 g/mol
InChI Key: FSLRANFXEMHCCW-UHFFFAOYSA-N
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Description

. This compound is a derivative of adamantane, a well-known hydrocarbon with a unique tricyclic structure. The compound’s structure consists of three fused cyclohexane rings, making it a rigid and stable molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-2,4-dione typically involves the oxidation of adamantane derivatives. One common method is the oxidation of 2,4-dihydroxyadamantane using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dione.

Industrial Production Methods

Industrial production of Tricyclo[3.3.1.13,7]decane-2,4-dione may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.3.1.13,7]decane-2,4-dione is unique due to its dual carbonyl groups, which provide distinct reactivity compared to other adamantane derivatives. Its rigid structure and stability make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

adamantane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRANFXEMHCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1C(=O)C(C2)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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